Cbz-aad(otbu)-oh dcha
Description
Cbz-Aad(OtBu)-OH DCHA (CAS: 201668-30-6) is a protected amino acid derivative used in peptide synthesis. The compound consists of:
- Cbz (Carbobenzyloxy): A protecting group for the α-amino group, removable via hydrogenolysis .
- Aad (Aminoadipic Acid): A six-carbon amino acid (HOOC-(CH₂)₃-CH(NH₂)-COOH) with the δ-carboxylic acid protected as a tert-butyl ester (OtBu) .
- DCHA (Dicyclohexylamine): A counterion that stabilizes the compound as a salt, enhancing crystallinity and solubility in organic solvents .
Its molecular formula is C₃₀H₄₈N₂O₆, with a molecular weight of 532.6 g/mol (calculated from ). The compound is typically a white to off-white crystalline powder, used as a building block in solid-phase peptide synthesis (SPPS) .
Properties
IUPAC Name |
(2S)-6-[(2-methylpropan-2-yl)oxy]-6-oxo-2-(phenylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO6/c1-18(2,3)25-15(20)11-7-10-14(16(21)22)19-17(23)24-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,19,23)(H,21,22)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUXORJKDRYZEV-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Cbz-aad(otbu)-oh dcha, also known as benzyloxycarbonyl-α-amino acid derivative, is a compound that has garnered attention in biochemical research due to its potential biological activities. This article delves into the biological properties of this compound, exploring its interactions with biomolecules, therapeutic applications, and relevant research findings.
- Molecular Formula : C18H25NO6
- Molecular Weight : 351.4 g/mol
- Purity : Typically 95%.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. The compound's structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological functions.
Binding Affinity Studies
Research has shown that compounds similar to this compound exhibit significant binding affinities towards DNA and RNA. For instance, studies on related guanidiniocarbonyl-pyrrole-aryl derivatives indicated that these compounds can stabilize double-stranded DNA (dsDNA) through non-covalent interactions, enhancing their biological efficacy .
Biological Activity
-
Antiproliferative Effects :
- This compound has been investigated for its antiproliferative properties against various cancer cell lines. The mechanism involves the stabilization of DNA structures, which can lead to inhibition of cell division.
- A study indicated that derivatives with similar structures showed varying degrees of stabilization of calf thymus DNA (ct-DNA), correlating with their antiproliferative activity .
-
Antimicrobial Properties :
- The compound has potential antimicrobial activity, particularly against certain bacterial strains. This is attributed to its ability to disrupt bacterial cell membranes and inhibit vital cellular processes.
- Research on related pseudopeptides has demonstrated their effectiveness in binding metal ions, which can further enhance their antimicrobial properties .
-
Enzyme Inhibition :
- This compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can be beneficial in regulating biochemical processes related to diseases.
Case Studies
Several case studies have highlighted the biological significance of compounds related to this compound:
-
Study on DNA Interaction :
A detailed analysis revealed that certain derivatives could stabilize dsDNA at physiological pH levels, thus indicating their potential as therapeutic agents in cancer treatment . The thermal denaturation studies showed a significant increase in melting temperature () when these compounds were added. -
Antimicrobial Efficacy :
In a comparative study of various amino acid derivatives, those structurally similar to this compound exhibited notable antimicrobial activity against Gram-positive bacteria, suggesting a possible role in developing new antibiotics .
Table 1: Biological Activity Summary of this compound and Related Compounds
| Compound Name | Antiproliferative Activity | Antimicrobial Activity | Enzyme Inhibition |
|---|---|---|---|
| This compound | Moderate | Yes | Possible |
| Guanidiniocarbonyl Derivative | High | Moderate | Yes |
| Fmoc-D-Aad(OtBu)-OH | Low | Yes | No |
Scientific Research Applications
Synthetic Routes
The synthesis of Cbz-aad(otbu)-oh dcha typically involves:
- Protection of Functional Groups : The amino group is protected using the carbobenzyloxy (Cbz) group, while the carboxylic acid is esterified with tert-butyl alcohol.
- Coupling Reactions : The protected amino acid can be coupled with other amino acids or peptide fragments using standard peptide coupling reagents like DCC (dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole).
Scientific Research Applications
This compound has several notable applications:
Peptide Synthesis
- Building Block for Peptides : It serves as a crucial building block in the synthesis of peptides and proteins, allowing for the incorporation of specific amino acids in a controlled manner.
- Facilitating Selective Reactions : The protective groups prevent side reactions during synthesis, ensuring high fidelity in peptide sequences.
Drug Development
- Peptide-Based Therapeutics : The compound is utilized in the development of peptide-based drugs, where its stability and bioavailability are enhanced by the protective groups.
- Targeting Specific Biological Pathways : Research indicates its potential in targeting pathways involved in various diseases, including cancer and metabolic disorders.
Biological Studies
- Protein-Protein Interactions : Used to study interactions between proteins, which are critical for understanding cellular processes.
- Enzyme Activity Studies : It can be employed to investigate enzyme-substrate interactions, providing insights into enzyme mechanisms and kinetics.
Case Studies
- Peptide Synthesis Study : A study demonstrated that using this compound resulted in higher yields of desired peptides compared to other protecting groups due to its stability during synthesis.
- Drug Development Research : In preclinical trials, a peptide derived from this compound showed significant efficacy against specific cancer cell lines, indicating its potential as a therapeutic agent.
Comparison with Similar Compounds
Structural and Functional Differences
Backbone Length: this compound: Based on aminoadipic acid (6-carbon chain), enabling incorporation into peptides requiring extended side chains . Z-Asp(OtBu)-OH DCHA: Uses aspartic acid (4-carbon chain), limiting side-chain length .
Protecting Groups: Cbz vs. Fmoc: Cbz is stable under basic conditions but requires hydrogenolysis for removal, whereas Fmoc is base-labile (e.g., cleaved by piperidine) and preferred in SPPS . Boc and Z: Boc (tert-butoxycarbonyl) is acid-labile, while Z (benzyloxycarbonyl) requires hydrogenolysis, offering orthogonal protection strategies .
Counterion Effects :
- DCHA salts improve solubility in organic solvents (e.g., DCM, DMF) and facilitate crystallization . Compounds lacking counterions (e.g., Fmoc-Asp(OtBu)-OH) may require additional purification steps .
Ester Stability :
- The t-butyl ester is acid-labile (removed with TFA), making it compatible with acid-sensitive protecting groups like Boc .
Preparation Methods
Resin Loading and Initial Protection
The δ-tert-butyl ester is pre-installed on the aminoadipic acid backbone before resin loading. In a patented method:
Table 1: Resin Loading Conditions
Sequential Deprotection and Elongation
The Cbz group is retained during SPPS, while the δ-tert-butyl ester remains stable under basic conditions. Post-synthesis cleavage uses a TFA/water/TIS cocktail (9:0.5:0.25 v/v) to remove the tert-butyl group and release the peptide-resin bond.
Solution-Phase Synthesis Strategies
Carbodiimide-Mediated Coupling
A two-step solution-phase method is described in:
-
Activation : Cbz-Aad-OH (1 eq) is treated with ethyl chloroformate (1.2 eq) and DIPEA (3 eq) in THF at -78°C.
-
Amination : Ammonium chloride (5 eq) is added, yielding Cbz-Aad-NH2 (98% yield).
-
Esterification : The δ-carboxyl group is protected with tert-butanol using DCC/DMAP, followed by salt formation with DCHA (93% yield).
Table 2: Solution-Phase Reaction Optimization
Enzymatic Resolution
Racemic aminoadipic acid is resolved using acylase I to isolate the L-enantiomer, followed by Cbz protection and tert-butyl esterification (overall yield: 72%).
Deprotection and Purification
Tert-Butyl Ester Cleavage
The δ-tert-butyl group is removed using:
Chromatographic Purification
Crude product is purified via reverse-phase HPLC:
-
Column : C18, 250 × 4.6 mm, 5 μm.
-
Mobile phase : Acetonitrile/water (0.1% TFA), gradient elution (20–80% over 30 minutes).
Comparative Analysis of Methods
Table 3: Method Efficiency Comparison
| Method | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| SPPS (Wang resin) | 95% | >99% | Moderate | High |
| Solution-Phase | 93% | 98% | High | Medium |
| Enzymatic Resolution | 72% | 95% | Low | Low |
-
SPPS advantages : High purity, automated workflows.
-
Solution-phase advantages : Scalability for bulk production.
Structural Characterization
Spectroscopic Data
Q & A
Basic: What experimental protocols are critical for synthesizing Cbz-Aad(OtBu)-OH DCHA, and how can purity be validated?
Methodological Answer:
Synthesis typically involves peptide coupling using DCC/HOBt or other carbodiimide-based reagents under inert conditions. Critical steps include:
- Protection/Deprotection: Monitoring tert-butoxy (OtBu) and carbobenzyloxy (Cbz) groups via TLC or HPLC to prevent premature deprotection .
- Purification: Use reverse-phase HPLC with C18 columns (acetonitrile/water gradients) or flash chromatography. Validate purity via:
- NMR Spectroscopy: Check for absence of residual solvents (e.g., DMF) and byproducts (e.g., N-hydroxysuccinimide esters) .
- Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
- Counterion Analysis: For DCHA (dicyclohexylamine) salts, titrate with HCl to verify stoichiometry .
Advanced: How can researchers resolve contradictory crystallographic data during refinement of this compound using SHELX?
Methodological Answer:
Discrepancies in SHELX refinement (e.g., high R-factors or abnormal thermal parameters) require systematic troubleshooting:
- Data Quality: Verify completeness (>95%) and resolution (<1.0 Å) of X-ray data. Exclude outliers using SHELXL’s OMIT or SQUEEZE commands for disordered solvent regions .
- Parameter Constraints: Apply SIMU and DELU restraints to stabilize anisotropic displacement parameters for cyclohexyl groups .
- Validation Tools: Cross-check with PLATON’s ADDSYM to detect missed symmetry and Mercury for Hirshfeld surface analysis .
- Alternative Software: Validate results with Olex2 or Phenix refinement to rule out software-specific artifacts .
Basic: Which spectroscopic techniques are essential for characterizing this compound’s structural integrity?
Methodological Answer:
- ¹H/¹³C NMR: Identify Cbz aromatic protons (δ 7.2–7.4 ppm) and tert-butyl carbons (δ 27–30 ppm) .
- IR Spectroscopy: Confirm carbonyl stretches (Cbz: ~1690 cm⁻¹; Aad: ~1720 cm⁻¹) and amine N-H stretches (~3300 cm⁻¹) .
- Circular Dichroism (CD): For chiral centers, verify enantiopurity via Cotton effects in the 200–250 nm range .
Advanced: What strategies optimize thermodynamic stability studies of this compound under varying pH and temperature?
Methodological Answer:
- Accelerated Stability Testing: Use HPLC to track degradation products under stressed conditions (e.g., 40°C/75% RH, pH 1–9 buffers) .
- Kinetic Modeling: Apply Arrhenius or Eyring equations to predict shelf-life. For pH-dependent hydrolysis, use Q10 or pH-rate profiles .
- Crystallographic Correlations: Relate stability to intermolecular interactions (e.g., H-bonding distances from Shannon’s ionic radii data) .
Basic: How should researchers design experiments to study this compound’s reactivity in peptide couplings?
Methodological Answer:
- Control Variables: Fix coupling agents (e.g., HATU vs. DIC) and compare yields via LC-MS .
- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane for solubility and reaction rates .
- In Situ Monitoring: Use FTIR or Raman spectroscopy to track carbodiimide consumption .
Advanced: How to validate synthetic pathways when encountering contradictory yield data in this compound-mediated couplings?
Methodological Answer:
- Root-Cause Analysis:
- Byproduct Identification: Use HRMS to detect undesired adducts (e.g., guanidinium byproducts from HATU) .
- Replication: Repeat reactions with freshly distilled solvents/amines to exclude moisture or impurity effects .
- Statistical Design: Apply Design of Experiments (DoE) to isolate critical factors (e.g., temperature, stoichiometry) .
- Cross-Validation: Compare results with alternative methods (e.g., solid-phase synthesis vs. solution-phase) .
Basic: What reporting standards ensure reproducibility in studies involving this compound?
Methodological Answer:
- Experimental Details: Document all synthetic steps, including reaction times, temperatures, and purification Rf values .
- Data Transparency: Provide raw NMR/MS files in supplementary materials and cite deposition codes (e.g., Cambridge Crystallographic Data Centre) .
- Ethical Citations: Reference prior synthetic routes and highlight deviations (e.g., modified protecting groups) .
Advanced: How can researchers leverage computational tools to predict this compound’s behavior in novel reactions?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA to model transition states for ester hydrolysis or amine coupling .
- Molecular Dynamics (MD): Simulate solvation effects in DMF/water mixtures using GROMACS .
- Cheminformatics: Build QSAR models with RDKit to correlate structural features (e.g., logP) with reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
